5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one
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Description
The compound “5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one” is a derivative of triazine . Triazines are a special class of heterocyclic compounds that have provided a new dimension to the design of biologically important organic molecules . Several derivatives of triazines have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
Synthesis Analysis
The synthesis of triazine derivatives involves various synthetic routes through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The derivatives of 6-aryl-2,4-diamino-1,3,5-triazine are very convenient precursors in modern chemical research due to their high thermal stability .Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Scientific Research Applications
Synthesis and Antimicrobial Activities
- 5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one and its derivatives have been synthesized for their potential antimicrobial activities. Certain derivatives show good or moderate activities against various microorganisms, making them subjects of interest in the development of new antimicrobial agents (Bektaş et al., 2007).
Regioselective Synthesis and Amination Studies
- The compound has been used in the regioselective synthesis and amination studies, specifically focusing on the reaction with O-(2,4-dinitrophenyl)hydroxylamine as an amino-transfer agent. This research helps in understanding the structural and chemical properties of triazinones, which are significant in medicinal chemistry (Sanemitsu et al., 1983).
Amination Mechanisms
- Studies have been conducted on the amination of triazines, including this compound, using potassium amide in liquid ammonia. This research provides insights into the substitution mechanisms and the influence of different leaving groups, contributing to a deeper understanding of the chemical behavior of triazines (Rykowski & Plas, 1982).
D-Amino Acid Oxidase Inhibition
- Derivatives of this compound have shown potent inhibitory activity against human D-amino acid oxidase (DAAO). This suggests its potential application in the treatment of neurological disorders, as DAAO inhibitors are considered valuable in this field (Hin et al., 2016).
Structural Studies
- The molecular structure and the chemical behavior of various triazine derivatives, including this compound, have been explored. This research is crucial in the field of organic chemistry for the development of new compounds with potential biological activities (Hwang et al., 2006).
Properties
IUPAC Name |
5-(3-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-9(12-10(16)14-13-6)11-7-3-2-4-8(15)5-7/h2-5,15H,1H3,(H2,11,12,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWMKYIVAXYTHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NC2=CC(=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408029 |
Source
|
Record name | 5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685551-56-8 |
Source
|
Record name | 5-[(3-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=685551-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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